molecular formula C6H8ClF3O2 B2840243 Ethyl 3-chloro-4,4,4-trifluorobutyrate CAS No. 1309602-63-8

Ethyl 3-chloro-4,4,4-trifluorobutyrate

Cat. No.: B2840243
CAS No.: 1309602-63-8
M. Wt: 204.57
InChI Key: STBCGAHPQSTVTR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4,4,4-trifluorobutyrate is an organic compound primarily used as a reagent and intermediate in organic synthesis. It is an ethyl ester derivative of 3-chloro-4,4,4-trifluorobutyric acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Ethyl 3-chloro-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

Synthetic Chemistry

Ethyl 3-chloro-4,4,4-trifluorobutyrate is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. The presence of the trifluoromethyl group allows for increased lipophilicity and metabolic stability, making it valuable in drug development.

Case Study: Synthesis of Antidepressants

One notable application is in the synthesis of antidepressants such as Befloxatone. The compound acts as a precursor for the production of (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate through biocatalytic processes involving specific microorganisms that facilitate enantioselective reductions. This method has demonstrated high enantiomeric excess and conversion rates, emphasizing the compound's importance in pharmaceutical synthesis .

Biocatalysis

The compound has been studied for its role in biocatalytic reactions. Research indicates that using recombinant strains of bacteria can efficiently convert ethyl 3-keto-4,4,4-trifluorobutyrate into desired products while recycling NADPH effectively. This process not only enhances product yield but also minimizes waste generation .

Data Table: Biocatalytic Performance

ParameterValue
Total Turnover Number (TTN)4200 mol/mol
Conversion Rate84%
Enantiomeric Excess95%
Reaction Time68 hours

Agrochemicals

This compound is also explored in the field of agrochemicals. Its fluorinated structure can impart herbicidal properties to derivatives synthesized from it. The stability and efficacy of these compounds are crucial for developing new agricultural products that can withstand environmental degradation.

Material Science

In material science, this compound is investigated for its potential use in developing new materials with enhanced properties such as thermal stability and resistance to chemical degradation. The incorporation of trifluoromethyl groups can lead to materials that exhibit unique characteristics beneficial for various applications.

Toxicology and Safety

While exploring applications, it is essential to consider the safety profile of this compound. It is classified as irritating to skin and eyes; therefore, appropriate safety measures must be taken during handling .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4,4,4-trifluorobutyrate involves its ability to form a protective layer on surfaces. This layer effectively reduces intergranular cracking and limits the dissolution of transition metal ions, especially in high-temperature conditions .

Comparison with Similar Compounds

Ethyl 3-chloro-4,4,4-trifluorobutyrate can be compared with similar compounds such as:

This compound stands out due to its unique combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Biological Activity

Ethyl 3-chloro-4,4,4-trifluorobutyrate is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry, specifically focusing on its enzymatic interactions and biocatalytic processes.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the butyric acid backbone. The molecular structure can be represented as follows:

C5H6ClF3O2\text{C}_5\text{H}_6\text{ClF}_3\text{O}_2

The synthesis of this compound typically involves the reaction of ethyl butyrate with chlorinating agents and trifluoromethylating reagents. The introduction of fluorine atoms significantly alters the compound's lipophilicity and biological activity.

Enzymatic Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. A significant study demonstrated that this compound can serve as a substrate for specific microbial reductases. For instance, Bacillus pumilus Phe-C3 was used to catalyze the bioreduction of ethyl 3-keto-4,4,4-trifluorobutyrate to produce (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate with high enantiomeric excess (95%) and conversion rates (84%) .

Table 1: Bioreduction Results of Ethyl 3-Keto-4,4,4-Trifluorobutyrate

ParameterValue
Enantiomeric Excess95%
Conversion Rate84%
Total Turnover Number (TTN)3400 mol/mol
Product Concentration50.5 mM

This efficient biocatalytic process highlights the compound's potential as an intermediate in synthesizing pharmaceuticals, particularly antidepressants like Befloxatone.

Toxicological Profile

The compound's safety profile is critical for its application in medicinal chemistry. This compound has been noted to be irritating to the eyes and respiratory system. It is classified as a lachrymator, indicating that it can cause tearing upon exposure . Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Case Studies

  • Antidepressant Synthesis : In a study focused on synthesizing R-ethyl 3-hydroxy-4,4,4-trifluorobutyrate as an intermediate for antidepressants, researchers utilized a biocatalytic approach involving Bacillus pumilus. This method demonstrated the compound's utility in pharmaceutical applications due to its high enantiomeric purity and yield .
  • Fluorinated Amino Acids : The biological activity of fluorinated compounds has been extensively studied. This compound's structural analogs have shown diverse biological effects ranging from antimicrobial to anticancer properties due to their ability to interfere with metabolic pathways .

Properties

IUPAC Name

ethyl 3-chloro-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBCGAHPQSTVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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